Structural Uniqueness of the Oxoethyl-Acetamide Linker Versus Directly Linked Acetamide Analogs
The target compound incorporates an oxoethyl spacer between the pyrrolidine nitrogen and the terminal acetamide, a design motif that distinguishes it from directly N-linked acetamide analogs such as N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide. In the broader ACC inhibitor patent SAR, linker length and composition are critical determinants of potency; the oxoethyl insertion is associated with retained or improved ACC inhibition relative to truncated linkers within the same chemical series, as illustrated by comparative data for representative examples (see patent Table 1) [1].
| Evidence Dimension | Linker composition and predicted impact on ACC inhibitory potency |
|---|---|
| Target Compound Data | Oxoethyl-acetamide linker (two-carbon bridge with carbonyl spacer) |
| Comparator Or Baseline | N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide (direct N-link, no oxoethyl spacer) |
| Quantified Difference | Qualitative SAR indicates linker elongation modulates potency; exact fold-change values for this specific pair are not publicly disclosed in the patent. |
| Conditions | ACC1/ACC2 enzymatic inhibition assays as described in WO2014170197A1 general methods |
Why This Matters
For procurement decisions, the oxoethyl linker represents a structurally distinct SAR vector that cannot be mimicked by directly linked acetamide analogs, making this compound the appropriate choice for studies probing linker-dependent ACC pharmacology.
- [1] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. WO2014170197A1, 2014. View Source
